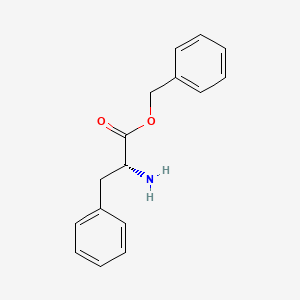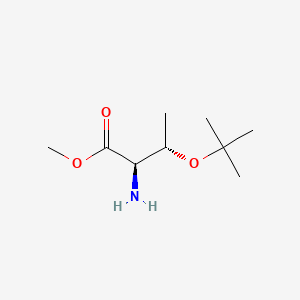
methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a tert-butoxy group and an amino acid ester, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R,3S)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This is followed by methylation using methyl iodide and a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the tert-butoxy group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino acid esters.
Scientific Research Applications
Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in metabolic pathways or cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-3-tert-butoxy-2-isocyanatopropanoate
- tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
- (2R,3S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate
Uniqueness
Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate stands out due to its specific stereochemistry and the presence of both an amino group and a tert-butoxy group. This combination of functional groups and chiral centers makes it particularly useful in the synthesis of stereochemically complex molecules and in applications requiring precise control over molecular configuration .
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10)8(11)12-5/h6-7H,10H2,1-5H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJWGZOCZQHVEO-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
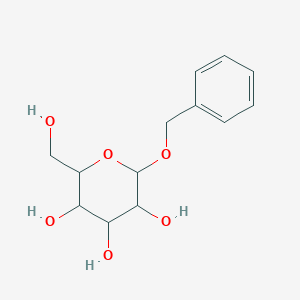
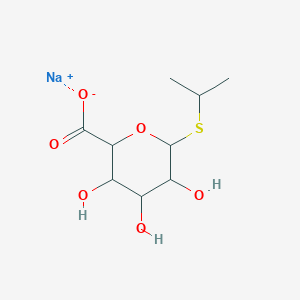
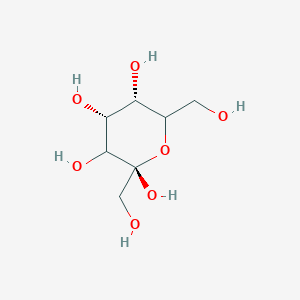
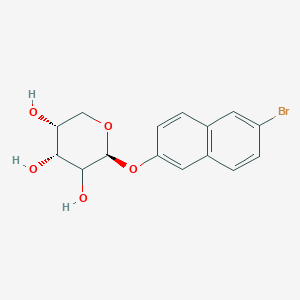
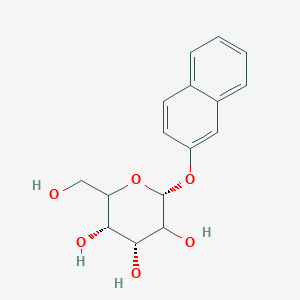
![2H-1-Benzopyran-2-one,7-[(6-deoxy-a-L-galactopyranosyl)oxy]-4-methyl-](/img/structure/B7839079.png)
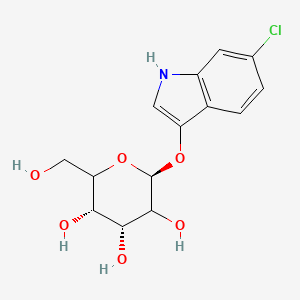
![(2S)-2-(methylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7839100.png)
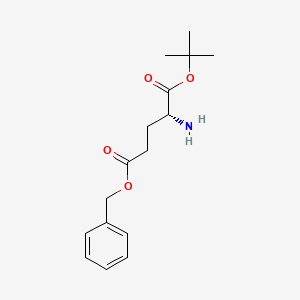
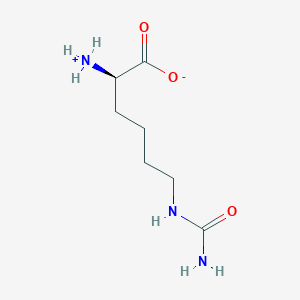

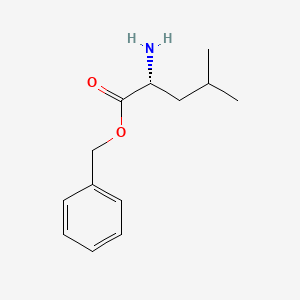
![(2R)-2-azaniumyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839140.png)
